2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O2/c1-2-16-25-26-18-19(30)27(14-9-5-6-10-15(14)28(16)18)11-17(29)24-13-8-4-3-7-12(13)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBPONJANCTMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA. The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA. DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA and potentially leading to cell death.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation. This involves the insertion of the compound between the base pairs of the DNA double helix. This disruption of the DNA structure can interfere with processes such as replication and transcription, which can lead to cell death.
Biochemical Pathways
Given its mode of action as a dna intercalator, it is likely that it affects pathways related to dna replication and transcription. Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
The compound’s ability to intercalate dna suggests that it is able to cross cell membranes and reach the cell nucleus
Result of Action
The result of the compound’s action is the disruption of DNA structure through intercalation. This can interfere with vital cellular processes such as replication and transcription, potentially leading to cell death. This makes the compound a potential candidate for use as an anticancer agent.
Action Environment
The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects. .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide are largely determined by its interactions with various biomolecules. It has been found to intercalate DNA, which suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA replication and transcription. The nature of these interactions is likely to be influenced by the compound’s chemical structure, particularly its ability to form hydrogen bonds and π-π stacking interactions.
Cellular Effects
In cellular contexts, 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has been shown to exhibit anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is thought to involve its intercalation into DNA. This can disrupt the normal functioning of DNA, potentially leading to inhibition or activation of enzymes, changes in gene expression, and other effects at the molecular level.
Temporal Effects in Laboratory Settings
The effects of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide in laboratory settings may change over time. For example, its anti-proliferative effects against cancer cells were found to be time-dependent. Information on the compound’s stability, degradation, and long-term effects on cellular function could be obtained from in vitro or in vivo studies.
Biological Activity
The compound 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide belongs to a class of triazoloquinoxaline derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, particularly its effects on various biological systems, including antimicrobial and CNS-related activities.
Chemical Structure
The compound features a complex structure incorporating a triazoloquinoxaline core and a trifluoromethyl-substituted phenyl group. This unique combination is thought to contribute to its biological efficacy.
1. Antimicrobial Activity
Research has indicated that triazoloquinoxaline derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
2. CNS Activity
The compound has shown promise as an antagonist at AMPA receptors, which are critical in excitatory neurotransmission. This activity suggests potential therapeutic applications in treating CNS disorders characterized by excitotoxicity, such as epilepsy and neurodegenerative diseases. Its ability to modulate AMPA receptor activity indicates a pathway for neuroprotective effects .
Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of triazoloquinoxaline derivatives revealed that modifications at the phenyl ring significantly influenced activity. The study reported that compounds with trifluoromethyl substitutions exhibited enhanced potency against resistant bacterial strains compared to their non-substituted counterparts .
Study 2: Neuroprotective Potential
In vitro studies assessing the neuroprotective effects of related compounds indicated that they could reduce neuronal cell death induced by excitotoxic agents. The mechanism was linked to the inhibition of calcium influx through AMPA receptors, highlighting the compound's potential in treating conditions like Alzheimer's disease .
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer properties of derivatives related to this compound. For instance:
- In vitro Studies : Compounds with similar structural motifs have shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, one derivative demonstrated IC50 values of 0.98 µM against A549 cells, indicating potent activity comparable to established chemotherapeutics like foretinib .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as c-Met and VEGFR-2. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antibacterial Studies : Research indicates that derivatives exhibit significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 6.25 µg/ml, suggesting their potential as therapeutic agents against tuberculosis .
- Antifungal Activity : In addition to antibacterial properties, some compounds have demonstrated antifungal activity against strains like Candida albicans, further broadening their applicability in treating infectious diseases .
Case Study 1: Anticancer Evaluation
A study evaluated a series of triazoloquinoxaline derivatives for their anticancer properties. The most promising compound exhibited excellent inhibitory effects on A549 cells with an IC50 value of 0.98 µM. The study utilized MTT assays to assess cell viability and confirmed the mechanism through Western blot analysis, showing downregulation of c-Met signaling pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related compounds against various bacterial strains. The results indicated that certain derivatives had low MIC values, making them candidates for further development as antibiotics. This study highlights the importance of structural modifications in enhancing biological activities .
Preparation Methods
Formation of Quinoxaline-2,3-Dione
The synthesis begins with the condensation of o-phenylenediamine (10 mmol) and oxalic acid (12 mmol) in refluxing 4N HCl for 6 hours. This yields quinoxaline-2,3-dione (Compound 1 ) as a pale-yellow solid (85% yield, m.p. 295–297°C).
Reaction Scheme:
$$
\text{NH}2\text{C}6\text{H}4\text{NH}2 + \text{HOOCCOOH} \xrightarrow{\text{HCl, \Delta}} \text{Quinoxaline-2,3-dione} + 2\text{H}_2\text{O}
$$
Hydrazination to 3-Hydrazinylquinoxalin-2-One
Compound 1 (5 mmol) is treated with hydrazine hydrate (10 mmol) in ethanol under reflux for 4 hours. The product, 3-hydrazinylquinoxalin-2-one (Compound 2 ), is isolated as a white crystalline solid (78% yield, m.p. 218–220°C).
Key Spectral Data (Compound *2 ):*
- IR (KBr): 3250 cm$$^{-1}$$ (N–H stretch), 1665 cm$$^{-1}$$ (C=O).
- $$^1$$H NMR (DMSO-*d$$6$$ ): δ 8.15 (s, 1H, NH), 7.60–7.45 (m, 4H, aromatic), 4.20 (s, 2H, NH$$2$$).
Cyclization to 1-Ethyl-Triazolo[4,3-a]Quinoxalin-4(5H)-One
Ethyl Group Introduction
Compound 2 (5 mmol) undergoes cyclization with triethyl orthoacetate (8 mmol) in trifluoroacetic acid (TFA, 10 mL) at 80°C for 6 hours. This step forms 1-ethyl-triazolo[4,3-a]quinoxalin-4(5H)-one (Compound 3 ) with a 72% yield (m.p. 260–262°C).
Mechanistic Insight:
The reaction proceeds via acid-catalyzed cyclocondensation, where the hydrazine moiety reacts with orthoacetate to form the triazole ring while introducing the ethyl group at position 1.
Analytical Data (Compound *3 ):*
- Elemental Analysis: Calcd. for C$${12}$$H$${11}$$N$$_5$$O: C 58.76%, H 4.52%, N 22.85%; Found: C 58.68%, H 4.48%, N 22.79%.
- Mass (EI): m/z 245 [M$$^+$$].
Potassium Salt Formation
Compound 3 (5 mmol) is dissolved in absolute ethanol (20 mL) and treated with potassium hydroxide (5 mmol) at 78°C for 15 minutes. The potassium salt (Compound 4 ) precipitates as a white solid (95% yield).
Application:
The salt enhances nucleophilicity at the N-5 position, facilitating subsequent alkylation.
Synthesis of the Acetamide Side Chain
Preparation of Chloro-N-(2-(Trifluoromethyl)Phenyl)Acetamide
2-(Trifluoromethyl)aniline (10 mmol) reacts with chloroacetyl chloride (12 mmol) in dry dichloromethane (DCM) with triethylamine (15 mmol) as a base. The product is obtained in 88% yield (m.p. 112–114°C).
Reaction Scheme:
$$
\text{ClCH}2\text{COCl} + \text{NH}2\text{C}6\text{H}4\text{CF}3 \xrightarrow{\text{Et}3\text{N}} \text{ClCH}2\text{CONHC}6\text{H}4\text{CF}3 + \text{HCl}
$$
Coupling Reaction
Compound 4 (5 mmol) and chloro-N-(2-(trifluoromethyl)phenyl)acetamide (5 mmol) are suspended in dimethylformamide (DMF, 20 mL) and heated at 90°C for 3 hours. The target compound precipitates upon cooling and is recrystallized from acetone/methanol (1:5).
Optimized Conditions:
- Solvent: DMF.
- Temperature: 90°C.
- Yield: 68% (m.p. 228–230°C).
Analytical Characterization
Spectroscopic Data
- IR (KBr): 3245 cm$$^{-1}$$ (N–H), 1681 cm$$^{-1}$$ (C=O), 1520 cm$$^{-1}$$ (C–F).
- $$^1$$H NMR (DMSO-*d$$6$$ ): δ 10.25 (s, 1H, NH), 8.30–7.20 (m, 8H, aromatic), 4.45 (s, 2H, CH$$2$$), 3.80 (q, 2H, CH$$2$$CH$$3$$), 1.35 (t, 3H, CH$$_3$$).
- $$^{13}$$C NMR: δ 169.8 (C=O), 158.2 (C–O), 145.6–115.2 (aromatic and CF$$3$$), 42.1 (CH$$2$$), 14.5 (CH$$_3$$).
Elemental Analysis
Calcd. for C$${21}$$H$${17}$$F$$3$$N$$6$$O$$_2$$:
Alternative Synthetic Approaches
Microwave-Assisted Cyclization
Adapting methods from, the cyclization step (Section 2.1) can be performed in 2-methyltetrahydrofuran (2-Me-THF) under microwave irradiation (120°C, 300W, 30 minutes), improving yields to 80%.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis of triazoloquinoxaline derivatives typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the triazole ring via cyclization of hydrazine derivatives with carbonyl compounds under reflux conditions (e.g., ethanol/KOH) .
- Step 2 : Introduction of the acetamide group via nucleophilic substitution using chloroacetamide derivatives in DMF or DMSO with catalysts like K₂CO₃ .
- Optimization : Computational tools (e.g., quantum chemical reaction path searches) can predict optimal conditions, reducing trial-and-error experimentation .
Key Data :
| Parameter | Typical Conditions | Yield Range |
|---|---|---|
| Solvent | Ethanol/DMF | 60-75% |
| Catalyst | K₂CO₃ | 70-85% |
Q. How can the compound’s purity and structural integrity be validated?
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl phenyl resonance at δ 7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₇F₃N₆O₂: 459.14) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl position) impact bioactivity?
- SAR Strategy : Compare analogs with substituents at ortho, meta, or para positions on the phenyl ring.
-
Example: Replace trifluoromethyl with nitro or methoxy groups to assess electron-withdrawing/donating effects .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase) .
Activity Trends :
Substituent IC₅₀ (EGFR, μM) LogP -CF₃ (ortho) 0.45 3.2 -NO₂ (para) 1.20 2.8 -OCH₃ (meta) >10 2.1
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation .
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation to improve bioavailability .
- Toxicokinetics : LC-MS/MS to measure plasma concentrations and metabolite profiles .
Q. What strategies mitigate synthetic challenges like poor solubility or byproduct formation?
- Byproduct Control : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of triazole precursor to acetamide) .
- Crystallization : Recrystallize from ethanol/water mixtures to isolate pure product .
- Alternative Solvents : Switch to DMSO for polar intermediates or THF for non-polar steps .
Methodological Considerations
Q. How to design experiments for analyzing metabolic pathways?
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolite formation via scintillation counting .
- CYP450 Inhibition : Use human liver microsomes + NADPH to identify cytochrome P450 interactions .
Q. What computational tools are effective for predicting reactivity or toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
